2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the triazolo-pyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core with a 3-oxo functional group. The structure features a 3,5-dimethylpiperidin-1-yl substituent at the 8-position of the triazolo-pyrazine ring and an N-[3-(propan-2-yl)phenyl]acetamide moiety. Piperidine derivatives are commonly utilized in drug design for their favorable pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability due to moderate lipophilicity . The isopropylphenyl acetamide group introduces hydrophobicity, which may influence binding affinity and solubility .
Properties
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-15(2)18-6-5-7-19(11-18)25-20(30)14-29-23(31)28-9-8-24-21(22(28)26-29)27-12-16(3)10-17(4)13-27/h5-9,11,15-17H,10,12-14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNPGBUCDWRLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the formation of the triazole and pyrazine rings. The process often includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Formation of the Pyrazine Ring: This step may involve the condensation of diamines with diketones.
Coupling Reactions: The final step involves coupling the triazole-pyrazine intermediate with 3-isopropylphenyl acetamide under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazine rings are known to facilitate binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds from recent literature highlight key variations in substituents and their implications (Table 1).
Table 1: Structural and Molecular Comparison of Triazolo-Pyrazine Derivatives
Key Findings:
The piperazinyl group in includes an additional nitrogen, enhancing hydrogen-bonding capacity and aqueous solubility but possibly reducing blood-brain barrier penetration compared to piperidine derivatives .
In contrast, the isopropyl group in the target compound and prioritizes hydrophobic interactions .
Molecular Weight and Bioavailability :
- The target compound (487.57 g/mol) falls within the acceptable range for oral bioavailability, though its higher molecular weight compared to may slightly reduce passive diffusion efficiency .
Synthetic Considerations :
- Analogous syntheses involve coupling reactions (e.g., amide bond formation) and heterocyclization steps, as seen in triazolo-pyrazine derivatives . The dimethylpiperidine substituent likely requires regioselective alkylation or Buchwald-Hartwig amination .
Implications for Drug Design
- Lipophilicity : The isopropylphenyl group (logP ~3.5 estimated) may improve membrane permeability but could necessitate formulation adjustments to mitigate solubility limitations .
- Target Selectivity : The 3,5-dimethylpiperidinyl group’s steric bulk may enhance selectivity for receptors with deeper hydrophobic pockets, a hypothesis supported by QSAR models .
Biological Activity
The compound 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide (CAS No. 1251682-67-3) is a complex organic molecule belonging to the class of triazolo[4,3-a]pyrazine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The structure features a triazole and pyrazine ring system, which are known for their diverse biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the one have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A related study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
This suggests that the structural components of the compound may enhance its interaction with bacterial targets.
Antioxidant Activity
The antioxidant properties of triazolo derivatives have also been investigated. Compounds containing similar structural motifs have shown effective radical scavenging activity against DPPH and hydrogen peroxide radicals. These findings indicate potential therapeutic applications in oxidative stress-related conditions .
Other Biological Activities
Triazolo[4,3-a]pyrazine derivatives have been associated with various other biological activities including:
- Antidiabetic : Some derivatives have been linked to improved glucose metabolism.
- Antifungal : Activity against fungal pathogens has been noted.
- Anticonvulsant : Certain compounds exhibit potential in seizure management.
Case Studies
- Synthesis and Evaluation : A study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities using in vitro methods. The results indicated that modifications at specific positions on the triazole ring significantly affected antibacterial potency and selectivity .
- Structure–Activity Relationship (SAR) : The SAR analysis revealed that substituents on the phenyl ring influenced both lipophilicity and bioactivity. For example, electron-donating groups on aromatic systems were found to enhance antibacterial efficacy due to increased interaction with bacterial enzymes .
Q & A
Q. Advanced: How can solvent selection and catalyst systems improve yield and scalability?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves selectivity in amidation .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps, reducing reaction time by 30–40% .
- Scalability : Continuous-flow reactors mitigate exothermic risks during large-scale synthesis .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyrazine core and substituent integration .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 493.95) .
- HPLC : Purity assessment (>98%) using C18 columns and gradient elution (ACN/H₂O) .
Q. Advanced: How can X-ray crystallography resolve ambiguous stereochemistry?
Answer:
- Single-crystal X-ray diffraction (SCXRD) determines absolute configuration, particularly for the 3,5-dimethylpiperidinyl group. Crystals are grown via slow evaporation in ethanol/water (7:3) .
- Density functional theory (DFT) calculations validate crystallographic data against experimental bond lengths (mean Δ < 0.006 Å) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors) quantifies IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., PDE inhibitors) with IC₅₀ determination at 10⁻⁶–10⁻⁹ M .
- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cells (EC₅₀ > 50 µM indicates low toxicity) .
Q. Advanced: How can target engagement be validated in neurological models?
Answer:
- Electrophysiology : Patch-clamp studies on neuronal cells assess modulation of ion channels (e.g., GABAₐ receptors) .
- Microdialysis : Measure neurotransmitter release (e.g., serotonin, dopamine) in rodent brain slices post-administration .
Basic: How do structural modifications (e.g., piperidine vs. pyrrolidine) affect activity?
Answer:
| Substituent | Biological Impact | Source |
|---|---|---|
| 3,5-Dimethylpiperidine | Enhances CNS penetration (LogP = 2.8) and receptor affinity (Ki = 12 nM) . | |
| Isopropylphenyl | Increases lipophilicity (cLogP +0.5) and metabolic stability (t₁/₂ > 4 hrs) . |
Q. Advanced: Can computational modeling predict SAR for novel analogs?
Answer:
- Molecular docking : AutoDock Vina identifies key interactions (e.g., hydrogen bonds with Glu²³⁶ of 5-HT₃ receptors) .
- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and substituent effects on conformational flexibility .
Basic: How should contradictory data (e.g., varying IC₅₀ values) be addressed?
Answer:
- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Meta-analysis : Compare datasets across ≥3 independent labs to identify outliers .
Q. Advanced: What structural analyses resolve discrepancies in mechanism of action?
Answer:
- Cryo-EM : Resolve compound-receptor complexes at 3–4 Å resolution to confirm binding poses .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate allosteric vs. orthosteric effects .
Basic: What in vitro models assess pharmacokinetic (PK) properties?
Answer:
- Metabolic stability : Liver microsomes (human/rat) measure intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (e.g., fu = 8–12%) .
Q. Advanced: How do in vivo PK/PD studies inform dosing regimens?
Answer:
- Rodent models : IV/PO administration with LC-MS/MS quantification (Cₘₐₓ = 1.2 µg/mL, AUC₀–₂₄ = 18 µg·hr/mL) .
- Tissue distribution : Autoradiography tracks compound accumulation in brain (brain/plasma ratio = 0.6) .
Basic: What assays evaluate selectivity against off-target receptors?
Answer:
- Broad-panel screening : Eurofins CEREP panels (≥50 receptors/enzymes) with % inhibition at 10 µM .
- Kinase profiling : KINOMEscan identifies off-target kinase inhibition (e.g., <30% inhibition at 1 µM) .
Q. Advanced: Can proteomics identify unanticipated targets?
Answer:
- Chemical proteomics : SILAC-based pull-down assays with biotinylated probes enrich and identify binding proteins .
- Transcriptomics : RNA-seq in treated cells reveals downstream pathway modulation (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
